5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of phosphodiesterase type 10A. This compound's structure integrates various heterocyclic components, which contribute to its biological activity and therapeutic potential.
This compound falls under the category of pyrimidine derivatives, specifically those containing imidazo[1,2-b]pyridazine structures. It is classified as an organic heterocyclic compound that may exhibit significant biological activity due to its unique molecular configuration.
The synthesis of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione typically involves multi-step synthetic pathways. Initial steps may include the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of substituents such as the difluoromethyl cyclopropyl group.
The synthesis often employs techniques such as:
For example, one method involves reacting a precursor imidazo compound with a difluoromethyl cyclopropyl derivative under acidic conditions to yield the final product .
The molecular structure of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione can be described as follows:
The molecular formula is , with a molecular weight of approximately 355.28 g/mol. The specific arrangement of atoms contributes to its biological activity and solubility characteristics.
The compound is primarily studied for its inhibitory effects on phosphodiesterase type 10A. It undergoes various chemical reactions that can modify its functional groups or enhance its pharmacological properties.
Reactions involving this compound may include:
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione acts as an inhibitor of phosphodiesterase type 10A. This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
By inhibiting phosphodiesterase type 10A, this compound increases levels of cAMP and cGMP within cells, leading to enhanced signaling pathways associated with neuroprotection and cognitive function. This mechanism is particularly relevant in treating conditions such as schizophrenia and other neurodegenerative disorders.
The compound is expected to exhibit moderate solubility in organic solvents and limited solubility in water due to its hydrophobic regions. Its melting point and boiling point data are not explicitly documented but can be inferred from similar compounds.
Key chemical properties include:
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione has significant applications in medicinal chemistry:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 16893-41-7
CAS No.: 1357362-67-4
CAS No.: 1152-76-7